molecular formula C13H10BrClFNO B1620982 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone CAS No. 647825-28-3

3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone

Cat. No. B1620982
M. Wt: 330.58 g/mol
InChI Key: YOHCRGZOCBIKJP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone, also known as BCF, is a synthetic compound that has been studied for its potential use in scientific research. BCF is a member of the pyridinone family of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Differential Reactivity and Enzymatic Processing

Studies on analogues similar to 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone have shown differential reactivity when processed by enzymes like benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. This differential reactivity indicates potential applications in enzymatic synthesis and the exploration of enzyme-catalyzed reactions involving halogenated compounds (Reynolds et al., 1988).

Haloalkene Oxidation and Environmental Implications

The oxidation of haloalkenes by enzymes from microorganisms, such as the soluble methane monooxygenase from Methylosinus trichosporium OB3b, highlights the potential for environmental detoxification of halogenated pollutants. These findings suggest applications in bioremediation and the environmental management of ground-water contaminants like trichloroethylene (Fox et al., 1990).

Development of Insecticidal Compounds

Research on esters with mono-halovinyl side chains derived from related compounds has demonstrated moderate to high insecticidal activities. This indicates the potential use of 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone in the development of new insecticides (Elliott et al., 1986).

properties

IUPAC Name

3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO/c14-7-9-3-2-6-17(13(9)18)8-10-11(15)4-1-5-12(10)16/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHCRGZOCBIKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381635
Record name 3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone

CAS RN

647825-28-3
Record name 3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 2
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 3
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 4
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3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 5
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3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Reactant of Route 6
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3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone

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